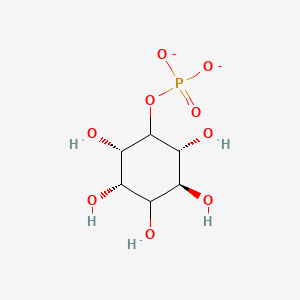

1D-myo-inositol 4-phosphate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1D-myo-inositol 4-phosphate(2-) is dianion of 1D-myo-inositol 4-phosphate. It has a role as a human metabolite. It is an inositol phosphate oxoanion and a myo-inositol phosphate(2-). It is a conjugate base of a 1D-myo-inositol 4-phosphate.

Aplicaciones Científicas De Investigación

Introduction to 1D-myo-Inositol 4-Phosphate(2-)

1D-myo-inositol 4-phosphate(2-) is a dianion of 1D-myo-inositol 4-phosphate, classified as an inositol phosphate. It plays a significant role in various biological processes, particularly in cellular signaling and metabolism. This compound is recognized for its involvement in the regulation of intracellular signaling pathways and serves as a precursor for the synthesis of more complex inositol phosphates.

Cellular Signaling

1D-myo-inositol 4-phosphate(2-) is crucial in cellular signaling pathways. It acts as a second messenger that mediates various physiological responses. For instance, it has been shown to influence calcium mobilization and protein kinase activation, which are vital for processes such as cell growth and differentiation .

Metabolic Studies

Recent studies utilizing stable isotopomers of myo-inositol have uncovered complex metabolic pathways involving inositol phosphates, including 1D-myo-inositol 4-phosphate(2-). Techniques such as nuclear magnetic resonance (NMR) spectroscopy and capillary electrophoresis mass spectrometry (CE-MS) have been employed to elucidate the metabolic flux and interactions of this compound within human cells . This research provides insights into how inositol phosphates contribute to cellular homeostasis and metabolic regulation.

Plant Biology

In plant systems, 1D-myo-inositol 4-phosphate(2-) is involved in phosphate signaling. Studies have demonstrated that its levels can be modulated by environmental factors such as phosphate availability, affecting plant growth and development . The enzyme myo-inositol phosphate synthase (MIPS), which synthesizes inositol phosphates, plays a critical role in this process. For example, the expression of SlMIPS2 in tomatoes increases significantly under phosphate starvation conditions, indicating its importance in nutrient sensing and adaptation .

Therapeutic Potential

The therapeutic implications of 1D-myo-inositol 4-phosphate(2-) are being explored in various contexts, including cancer treatment and metabolic disorders. Its role as a signaling molecule suggests potential applications in modulating pathways associated with disease progression. For instance, research indicates that manipulating inositol phosphate levels can influence tumor growth dynamics .

Biochemical Pathways

1D-myo-inositol 4-phosphate(2-) participates in several biochemical reactions within the human body. It is synthesized from D-myo-inositol through phosphorylation processes involving specific kinases. Understanding these pathways is essential for developing targeted therapies that leverage the metabolic roles of this compound .

Table 1: Summary of Biological Roles

| Application Area | Description |

|---|---|

| Cellular Signaling | Mediates calcium mobilization and protein kinase activation |

| Metabolic Regulation | Involved in metabolic flux studies using NMR and CE-MS |

| Plant Growth | Regulates phosphate signaling; expression influenced by nutrient availability |

| Therapeutic Potential | Potential applications in cancer treatment and metabolic disorders |

| Biochemical Pathways | Synthesized from D-myo-inositol; participates in key enzymatic reactions |

Table 2: Key Research Findings

Case Study 1: MINPP1 Activity Characterization

A detailed study characterized the activity of MINPP1, an enzyme involved in the dephosphorylation of myo-inositol phosphates, including 1D-myo-inositol 4-phosphate(2-). This research utilized stable isotopomers to provide insights into the reactivity and metabolic pathways associated with this compound, highlighting its importance in maintaining cellular homeostasis .

Case Study 2: Phosphate Starvation Response in Plants

Research on tomato plants demonstrated that SlMIPS2 is significantly induced during early stages of phosphate starvation. This induction suggests that myo-inositol phosphates play a critical role in adapting to nutrient deficiencies by modulating signaling pathways related to growth and development .

Análisis De Reacciones Químicas

Hydrolysis to myo-Inositol

The dianion is hydrolyzed to myo-inositol and inorganic phosphate by inositol monophosphatase 1 (IMPA1, EC 3.1.3.25) . Magnesium ions (Mg2+) are essential cofactors, while lithium (Li+) acts as a competitive inhibitor by displacing Mg2+ .

Reaction Equation:

1D myo Inositol 4 phosphate 2 +H2OIMPA1myo Inositol+HPO42−

Table 1: Key Enzymatic Reactions

| Reaction | Enzyme Involved | Cofactors/Inhibitors | Products |

|---|---|---|---|

| Dephosphorylation at 1-position | Inositol polyphosphate 1-phosphatase | None | 1D-myo-Inositol 4-phosphate(2−) + Pi |

| Hydrolysis | Inositol monophosphatase 1 | Mg2+, Li+ | myo-Inositol + HPO42− |

Catalytic Mechanism of Inositol Monophosphatase

The hydrolysis reaction proceeds via nucleophilic attack by a water molecule activated by Mg2+. Key residues (Asp90, Asp220, Asp93) coordinate Mg2+, while Glu70 facilitates proton transfer :

-

Phosphoryl Oxygen Protonation : A water molecule protonates the phosphoryl oxygen.

-

Nucleophilic Attack : Activated hydroxide attacks the phosphorus atom, cleaving the phosphate-inositol bond.

-

Product Release : myo-Inositol and phosphate are released after proton shuffling .

Table 2: Enzyme Characteristics

| Enzyme | UniProt ID | Molecular Weight (kDa) | Catalytic Residues |

|---|---|---|---|

| Inositol monophosphatase 1 | P29218 | 29.4 | Asp90, Asp93, Asp220, Glu70 |

| Inositol polyphosphate 1-phosphatase | Q9NPH7 | 38.2 | Not specified |

Role in Signaling Pathways

1D-myo-Inositol 4-phosphate(2−) serves as an intermediate in the phosphoinositide signaling cascade . It is metabolically linked to:

Table 3: Related Signaling Molecules

| Compound | Structure | Biological Role |

|---|---|---|

| 1D-myo-Inositol 4-phosphate(2−) | Mono-phosphorylated inositol | Metabolic intermediate, signaling |

| Ins(1,4,5)P₃ | Tris-phosphorylated inositol | Calcium mobilization, cell signaling |

| Phytate (InsP₆) | Hexa-phosphorylated inositol | Phosphate storage, antioxidant |

Propiedades

Fórmula molecular |

C6H11O9P-2 |

|---|---|

Peso molecular |

258.12 g/mol |

Nombre IUPAC |

[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m0/s1 |

Clave InChI |

INAPMGSXUVUWAF-GFWFORPUSA-L |

SMILES isomérico |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

SMILES canónico |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.